molecular formula C11H10OS B13167210 3-(5-Methylthiophen-3-YL)phenol

3-(5-Methylthiophen-3-YL)phenol

Cat. No.: B13167210
M. Wt: 190.26 g/mol
InChI Key: JMPWAHWYJVZELF-UHFFFAOYSA-N
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Description

3-(5-Methylthiophen-3-YL)phenol is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives, including 3-(5-Methylthiophen-3-YL)phenol, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production may vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methylthiophen-3-YL)phenol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The thiophene ring is known for its stability and can participate in electrophilic substitution reactions, while the phenol group can undergo nucleophilic substitution reactions .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the thiophene ring.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the thiophene ring.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Mechanism of Action

The mechanism of action of 3-(5-Methylthiophen-3-YL)phenol depends on its specific application. In medicinal chemistry, thiophene derivatives exert their effects by interacting with various molecular targets and pathways. For example, they can inhibit enzymes, modulate receptor activity, or interfere with cellular signaling pathways . The specific molecular targets and pathways involved may vary depending on the therapeutic application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Methylthiophen-3-YL)phenol is unique due to the presence of both the thiophene ring and the phenol group, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups allows for a wide range of chemical reactions and interactions with molecular targets, making it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C11H10OS

Molecular Weight

190.26 g/mol

IUPAC Name

3-(5-methylthiophen-3-yl)phenol

InChI

InChI=1S/C11H10OS/c1-8-5-10(7-13-8)9-3-2-4-11(12)6-9/h2-7,12H,1H3

InChI Key

JMPWAHWYJVZELF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CS1)C2=CC(=CC=C2)O

Origin of Product

United States

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